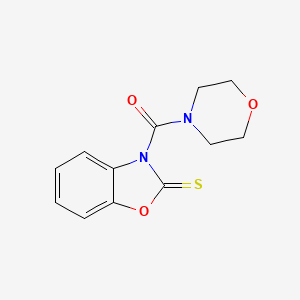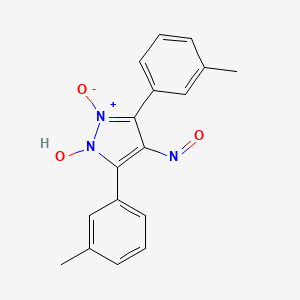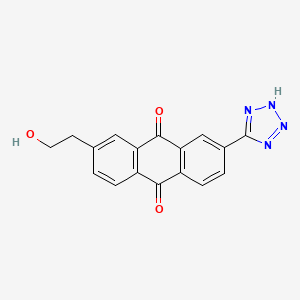![molecular formula C15H13Cl2NO3S B14583182 2,4-Dichloro-1-[4-nitro-3-(propylsulfanyl)phenoxy]benzene CAS No. 61167-02-0](/img/structure/B14583182.png)
2,4-Dichloro-1-[4-nitro-3-(propylsulfanyl)phenoxy]benzene
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2,4-Dichloro-1-[4-nitro-3-(propylsulfanyl)phenoxy]benzene is an organic compound that belongs to the class of aromatic compounds It is characterized by the presence of two chlorine atoms, a nitro group, and a propylsulfanyl group attached to a benzene ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,4-Dichloro-1-[4-nitro-3-(propylsulfanyl)phenoxy]benzene typically involves multiple steps, starting from readily available precursors. One common method involves the nitration of 2,4-dichlorophenol to introduce the nitro group, followed by the substitution of the hydroxyl group with a propylsulfanyl group. The final step involves the coupling of the resulting intermediate with 4-chlorophenol under appropriate conditions to form the desired compound.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the final product. This may include the use of specific catalysts, solvents, and temperature control to facilitate the reactions efficiently.
Chemical Reactions Analysis
Types of Reactions
2,4-Dichloro-1-[4-nitro-3-(propylsulfanyl)phenoxy]benzene can undergo various chemical reactions, including:
Oxidation: The propylsulfanyl group can be oxidized to form sulfoxides or sulfones.
Reduction: The nitro group can be reduced to an amino group under appropriate conditions.
Substitution: The chlorine atoms can be substituted by nucleophiles such as amines or thiols.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as iron powder or catalytic hydrogenation can be used.
Substitution: Nucleophilic substitution reactions often require the presence of a base such as sodium hydroxide or potassium carbonate.
Major Products
Oxidation: Sulfoxides or sulfones.
Reduction: Amino derivatives.
Substitution: Substituted benzene derivatives with various functional groups replacing the chlorine atoms.
Scientific Research Applications
2,4-Dichloro-1-[4-nitro-3-(propylsulfanyl)phenoxy]benzene has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of 2,4-Dichloro-1-[4-nitro-3-(propylsulfanyl)phenoxy]benzene involves its interaction with molecular targets such as enzymes or receptors. The nitro group and propylsulfanyl group play crucial roles in its activity, potentially affecting the compound’s binding affinity and specificity. The exact pathways and molecular targets may vary depending on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
2,4-Dichloro-1-nitrobenzene: Similar structure but lacks the propylsulfanyl group.
4-Chloro-2-nitrophenol: Contains a nitro group and a hydroxyl group instead of the propylsulfanyl group.
4-Chloro-2-nitroanisole: Contains a nitro group and a methoxy group instead of the propylsulfanyl group.
Uniqueness
2,4-Dichloro-1-[4-nitro-3-(propylsulfanyl)phenoxy]benzene is unique due to the presence of the propylsulfanyl group, which can significantly influence its chemical reactivity and biological activity. This structural feature distinguishes it from other similar compounds and may contribute to its specific applications and properties.
Properties
CAS No. |
61167-02-0 |
|---|---|
Molecular Formula |
C15H13Cl2NO3S |
Molecular Weight |
358.2 g/mol |
IUPAC Name |
4-(2,4-dichlorophenoxy)-1-nitro-2-propylsulfanylbenzene |
InChI |
InChI=1S/C15H13Cl2NO3S/c1-2-7-22-15-9-11(4-5-13(15)18(19)20)21-14-6-3-10(16)8-12(14)17/h3-6,8-9H,2,7H2,1H3 |
InChI Key |
URKGHMBZDPOMFH-UHFFFAOYSA-N |
Canonical SMILES |
CCCSC1=C(C=CC(=C1)OC2=C(C=C(C=C2)Cl)Cl)[N+](=O)[O-] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


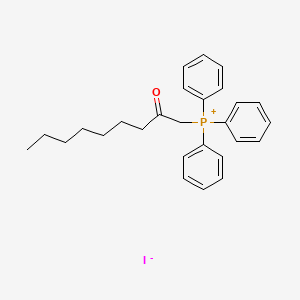
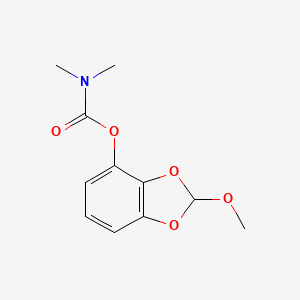
![({[(4-Methoxyphenyl)methyl]amino}methylidene)propanedinitrile](/img/structure/B14583126.png)
![2-[(Butylsulfanyl)methyl]-4-chloro-6-[(diethylamino)methyl]phenol](/img/structure/B14583137.png)


![3,6-Dimethyl[1,2,4]triazolo[4,3-b][1,2,4]triazine](/img/structure/B14583147.png)
![3-{4-[(But-2-en-1-yl)oxy]phenyl}propanehydrazide](/img/structure/B14583150.png)
silane](/img/structure/B14583153.png)
![1H-Pyrrolo[3,2-c]pyridine, 4-chloro-2,3,6-trimethyl-](/img/structure/B14583154.png)
![3-Oxa-1,7-diazabicyclo[4.3.1]decan-2-one, 7-ethyl-](/img/structure/B14583160.png)
